2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
Description
IUPAC Name: 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid Molecular Formula: C₉H₁₀BrNO₂ Molecular Weight: 244.09 g/mol (calculated) Structural Features: The compound consists of a phenyl ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, attached to an α-amino acetic acid backbone.
For example, ibotenic acid, a neurotoxic amino acid analog, shares the α-amino acetic acid core and demonstrates bioactive properties .
Safety Considerations: Although specific hazard data for this compound is unavailable, similar brominated aromatic compounds (e.g., 2-bromo-4'-methoxyacetophenone) require precautions such as avoiding skin/eye contact and proper ventilation during handling .
Properties
IUPAC Name |
2-amino-2-(2-bromo-4-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQDOTMETHXAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pH conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: De-brominated amino acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a key intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities for research and industrial applications.
Biology
- Biochemical Pathways : Investigations into the compound's role in biochemical pathways have shown its potential to interact with enzymes, which may lead to significant findings in metabolic studies.
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and antimicrobial activities. Studies have demonstrated its effectiveness against various bacterial strains, with notable Minimum Inhibitory Concentration (MIC) values suggesting strong activity against both Gram-positive and Gram-negative bacteria.
Industry
- Specialty Chemicals : The compound is utilized in the production of specialty chemicals and pharmaceuticals, highlighting its importance in industrial applications.
The biological activity of 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid is attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The bromine substituent enhances binding affinity to enzymes, potentially inhibiting their activity, which can influence various biochemical pathways involved in inflammation and cellular signaling.
- Receptor Modulation : The compound may interact with receptors, thereby influencing physiological responses crucial for therapeutic applications.
Therapeutic Applications
Research has indicated that this compound may be beneficial in treating skin conditions such as acne and dermatitis due to its anti-inflammatory properties.
Wound Healing
Preliminary studies suggest that this compound may enhance wound healing processes when applied topically, reducing scarring compared to untreated wounds.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Electronic Effects
- Bromine vs.
- Positional Isomerism: In dichlorobenzyl derivatives (e.g., 2,4-Cl vs. 2,6-Cl), minor changes in substituent position alter binding interactions. For example, 2,4-dichloro substitution forms a hydrogen bond (1.96–2.20 Å) with Gln215 in collagenase, while 2,6-dichloro shows weaker π-π interactions (4.25 Å vs. 4.13 Å) .
- Methoxy vs.
Biological Activity
2-Amino-2-(2-bromo-4-methylphenyl)acetic acid, a derivative of aminoacetic acid, is characterized by its unique structural features, including a bromine atom and a methyl group on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
The molecular formula for this compound is . Its structure allows for various interactions with biological molecules, influencing its pharmacological profile. The amino group can form hydrogen bonds, while the bromophenyl moiety can engage in hydrophobic interactions, modulating enzyme and receptor activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The presence of the bromine substituent enhances binding affinity to enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways involved in inflammation and cellular signaling.
- Receptor Modulation : The compound may also interact with receptors, influencing physiological responses. Such interactions are crucial for understanding its therapeutic potential .
Biological Activity
Research has indicated several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria:
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in various studies, suggesting it may modulate inflammatory pathways through enzyme inhibition and receptor interactions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(4-chlorophenyl)acetic acid | Chlorine substituent | Moderate antimicrobial activity |
| 2-Amino-2-(4-fluorophenyl)acetic acid | Fluorine substituent | Reduced binding affinity |
| 2-Amino-2-(4-methylphenyl)acetic acid | Methyl group only | Similar but less potent |
The presence of the bromine atom in the target compound enhances its reactivity and biological properties compared to its chloro and fluoro analogs.
Case Studies
- Therapeutic Applications : Research has indicated that this compound may be beneficial in treating skin conditions such as acne and dermatitis due to its anti-inflammatory properties .
- Wound Healing : Preliminary studies suggest that this compound may enhance wound healing processes when applied topically, reducing scarring compared to untreated wounds .
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid, considering regioselectivity and yield?
Methodological Answer:
Synthesis typically involves bromination of a pre-functionalized phenylacetic acid precursor or coupling reactions using brominated aryl halides. Key steps include:
- Regioselective bromination : Use N-bromosuccinimide (NBS) under controlled temperature (0–25°C) to minimize side reactions. Solvent polarity (e.g., DCM vs. THF) influences regioselectivity .
- Amino group introduction : Employ reductive amination or Strecker synthesis, with NaBH or cyanide-based reagents, respectively. Purification via recrystallization (ethanol/water mixtures) improves yield .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Catalytic systems (e.g., Pd for cross-coupling) enhance efficiency but require inert atmospheres .
Basic: How can spectroscopic and crystallographic methods characterize the structural features of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR identify bromine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and confirm the acetic acid backbone (δ 3.8–4.2 ppm for α-proton) .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) reveal bond angles and dihedral angles between the bromophenyl and acetic acid moieties. Hydrogen-bonding networks stabilize the structure .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 272.98 for [M+H]) and fragments (e.g., loss of COOH group at m/z 228) .
Advanced: How can computational approaches predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) simulate electrophilic aromatic substitution pathways, predicting bromine’s directing effects .
- Reaction path screening : Transition state analysis identifies energy barriers for nucleophilic attacks on the acetic acid moiety. Solvent effects are modeled using COSMO-RS .
- Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine predictive accuracy .
Advanced: How to resolve contradictions in reported reaction yields when using different brominated precursors?
Methodological Answer:
- Variable analysis : Compare purity of precursors (e.g., 2-bromo-4-methylphenyl vs. ortho-substituted analogs) via GC-MS. Impurities like residual halides inhibit coupling reactions .
- Reaction condition auditing : Assess temperature gradients (e.g., microwave vs. oil-bath heating) and catalyst loading (e.g., Pd(PPh) at 5 mol% vs. 10 mol%) .
- Reproducibility protocols : Standardize workup procedures (e.g., quenching with ice-water to prevent side-product formation) and report yields as averages of triplicate runs .
Basic: What are effective purification techniques post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate brominated byproducts. Monitor fractions via UV-Vis at 254 nm .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystallization. Centrifugation removes insoluble impurities .
- Acid-base extraction : Partition between aqueous HCl (pH 2) and ethyl acetate to isolate the acetic acid derivative from neutral organics .
Advanced: How to design experiments to assess its potential as a kinase inhibitor?
Methodological Answer:
- In vitro assays : Use fluorescence-based ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR or JAK2). IC values are determined via dose-response curves (1–100 µM) .
- Structure-activity relationship (SAR) : Synthesize analogs with modified bromine/methyl groups and compare inhibition profiles. Molecular docking (e.g., AutoDock Vina) predicts binding poses .
- Cellular validation : Test cytotoxicity in HEK293 or HeLa cells using MTT assays. Confirm target engagement via Western blotting for phosphorylated kinase substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
